molecular formula C20H19FN2O3S B2655989 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide CAS No. 896607-02-6

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide

Cat. No. B2655989
M. Wt: 386.44
InChI Key: IRJIOVRCAIFWLH-UHFFFAOYSA-N
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Description

“N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are found in many effective pharmaceuticals, and they exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . It also has a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached . The dimethoxybenzamide part contains two methoxy groups (OCH3) and a benzamide group (a benzene ring attached to an amide group) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, the fluorophenyl group, and the dimethoxybenzamide group. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .

Scientific Research Applications

Occurrence and Environmental Impact of Parabens

Parabens, including structures related to the query compound, are widely used as preservatives in pharmaceuticals, cosmetics, and foods. Research on their environmental impact shows they are emerging contaminants with potential endocrine-disrupting effects, highlighting the importance of studying their fate and behavior in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthesis and Applications of Fluorinated Compounds

Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of pharmaceuticals like flurbiprofen, showcasing the importance of developing efficient synthetic methods for these compounds (Qiu, Gu, Zhang, & Xu, 2009).

Antioxidant Activity Measurement

The study and measurement of antioxidant activity are crucial in food engineering, medicine, and pharmacy. Various assays, including those based on electron transfer and hydrogen atom transfer, are used to determine the antioxidant capacity of compounds, which could be relevant for evaluating the antioxidant potential of the query compound (Munteanu & Apetrei, 2021).

Photosensitive Protecting Groups

The development and application of photosensitive protecting groups in synthetic chemistry, including those related to the query compound's functional groups, indicate their potential for innovative applications in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicine. Given the biological activity of many thiazole-containing compounds, it could have potential as a pharmaceutical .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-8-5-14(11-18(17)26-2)19(24)22-10-9-16-12-27-20(23-16)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIOVRCAIFWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide

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